

Spectroscopic Profile of 2,3-Dihydrobenzofuran-4-ol: A Technical Guide

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Compound of Interest

Compound Name: 2,3-Dihydrobenzofuran-4-ol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **2,3-Dihydrobenzofuran-4-ol** (CAS No: 144822-82-2), a molecule of interest in medicinal chemistry and organic synthesis. While specific experimental spectra for this compound are not readily available in public databases, this document compiles predicted data based on the analysis of its structural features—a dihydrobenzofuran scaffold fused to a phenol ring. The information herein is intended to serve as a reference for the identification and characterization of this and structurally related compounds.

Molecular Structure and Spectroscopic Overview

2,3-Dihydrobenzofuran-4-ol possesses a bicyclic structure combining a dihydropyran ring fused to a benzene ring, with a hydroxyl group at the 4-position. This arrangement dictates a unique spectroscopic fingerprint, which can be elucidated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Formula: C₈H₈O₂ Molecular Weight: 136.15 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Below are the expected chemical shifts for the ¹H and ¹³C nuclei of **2,3-**

Dihydrobenzofuran-4-ol.**¹H NMR Data**

The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene, and hydroxyl protons.

Proton	Expected Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Aromatic-H (3 protons)	6.5 - 7.2	m	-
-CH ₂ -O- (H at C2)	~ 4.6	t	~ 8.5
-CH ₂ - (H at C3)	~ 3.2	t	~ 8.5
Phenolic-OH	4.5 - 8.0 (variable)	br s	-

¹³C NMR Data

The carbon NMR spectrum will provide information on the number of distinct carbon environments.

Carbon	Expected Chemical Shift (δ, ppm)
Quaternary aromatic C-OH	145 - 155
Aromatic CH	110 - 130
Quaternary aromatic C	120 - 140
-CH ₂ -O- (C2)	~ 71
-CH ₂ - (C3)	~ 29

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **2,3-Dihydrobenzofuran-4-ol** is expected to be characterized by the following absorption

bands.

Functional Group	Expected Absorption Range (cm ⁻¹)	Intensity
Phenolic O-H stretch	3600 - 3200	Strong, broad
Aromatic C-H stretch	3100 - 3000	Medium
Aliphatic C-H stretch	3000 - 2850	Medium
Aromatic C=C stretch	1600 - 1450	Medium-Strong
C-O stretch (Aryl ether)	1260 - 1200	Strong
C-O stretch (Phenol)	1260 - 1180	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **2,3-Dihydrobenzofuran-4-ol**, the electron ionization (EI) mass spectrum is expected to show the following key fragments.

m/z	Proposed Fragment
136	[M] ⁺ (Molecular ion)
108	[M - CO] ⁺
107	[M - CHO] ⁺
78	[C ₆ H ₆] ⁺
77	[C ₆ H ₅] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- **Data Acquisition:** Acquire ^1H and ^{13}C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ^1H).
- **^1H NMR Parameters:** Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
- **^{13}C NMR Parameters:** Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ^1H NMR. Proton decoupling is typically used to simplify the spectrum.

IR Spectroscopy

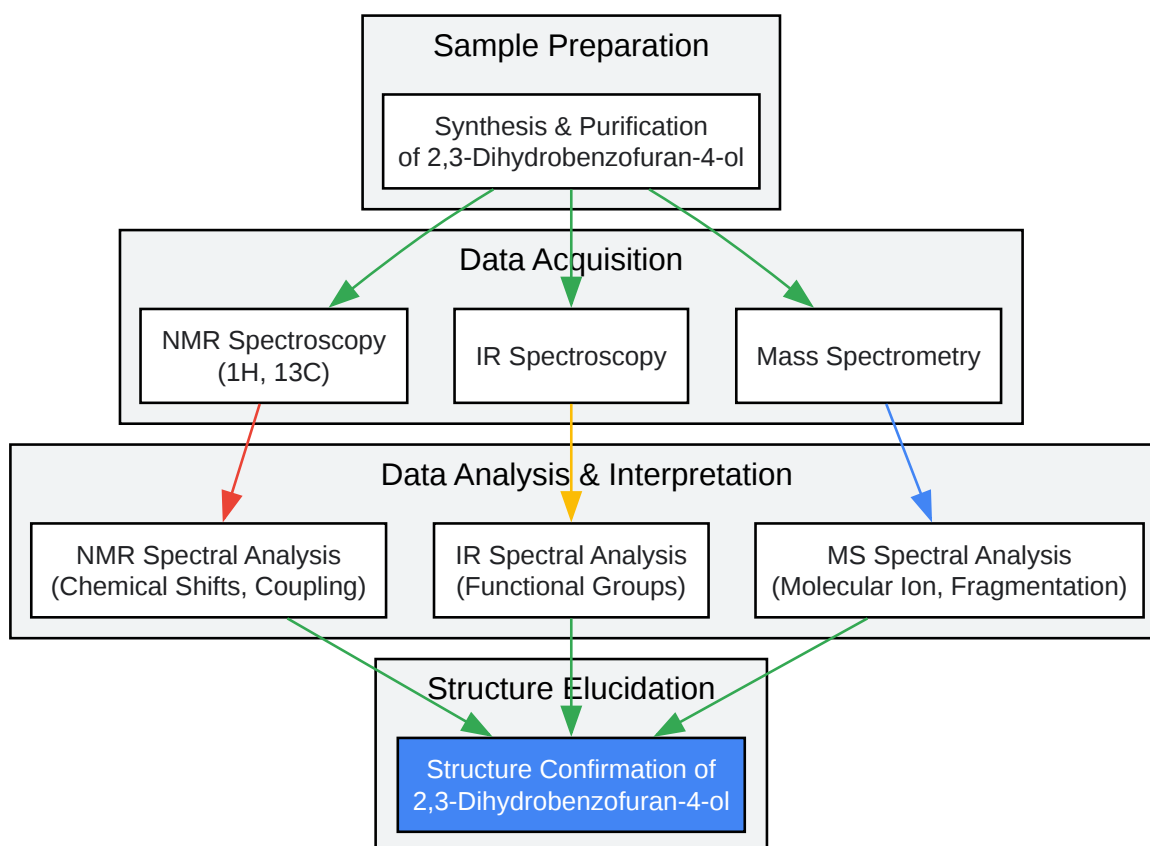
- **Sample Preparation:** For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a thin pellet. For ATR, place a small amount of the sample directly on the ATR crystal.
- **Data Acquisition:** Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of $4000\text{-}400\text{ cm}^{-1}$.
- **Background Correction:** A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.
- **Ionization:** Use Electron Ionization (EI) at a standard energy of 70 eV.
- **Mass Analysis:** Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like **2,3-Dihydrobenzofuran-4-ol**.



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Spectroscopic analysis workflow.

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